molecular formula C9H11ClMgO B142792 4-Ethoxybenzylmagnesium chloride CAS No. 126508-26-7

4-Ethoxybenzylmagnesium chloride

Cat. No. B142792
M. Wt: 194.94 g/mol
InChI Key: NRABJSYGTMMMMK-UHFFFAOYSA-M
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Description

4-Ethoxybenzylmagnesium chloride is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. While the provided papers do not directly discuss 4-ethoxybenzylmagnesium chloride, they do provide insights into similar compounds and their use in synthesis. For example, the first paper discusses the use of 4-methoxybenzyl chloride (PMB-Cl) in protecting phenolic ethers, which suggests that 4-ethoxybenzylmagnesium chloride could potentially be used in a similar manner for the protection of phenolic compounds during synthesis .

Synthesis Analysis

The synthesis of related compounds, such as the 4-methoxybenzyl derivative, involves the use of power ultrasound to facilitate the rapid preparation and reaction of the Grignard reagent. This method shows a clear advantage in terms of efficiency, providing protected products within 15 minutes, which could imply that a similar approach might be effective for synthesizing 4-ethoxybenzylmagnesium chloride . Additionally, the second paper describes the synthesis of a heterocyclic compound via the Grignard reaction, which could be analogous to reactions involving 4-ethoxybenzylmagnesium chloride .

Molecular Structure Analysis

Although the papers do not directly address the molecular structure of 4-ethoxybenzylmagnesium chloride, they do discuss the structure of related compounds. For instance, the third paper describes heterometallic trinuclear complexes with a specific arrangement of metal ions . This information could be extrapolated to understand how the ethoxy group might influence the molecular structure and reactivity of 4-ethoxybenzylmagnesium chloride.

Chemical Reactions Analysis

The papers provide examples of chemical reactions using similar Grignard reagents. The first paper shows the use of PMB-Cl for the protection of phenolic ethers, which could suggest that 4-ethoxybenzylmagnesium chloride may also be used in protecting groups or in facilitating the formation of carbon-carbon bonds in organic synthesis . The second paper's discussion of the Grignard reaction to produce heterocyclic compounds further supports the potential utility of 4-ethoxybenzylmagnesium chloride in synthesizing complex organic molecules .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 4-ethoxybenzylmagnesium chloride, they do offer insights into the properties of similar compounds. For example, the third paper discusses the magnetic and luminescent properties of heterometallic complexes, which could be relevant if 4-ethoxybenzylmagnesium chloride were to form similar complexes in certain reactions . The efficiency of synthesis using ultrasound, as mentioned in the first paper, could also hint at the reactivity and stability of 4-ethoxybenzylmagnesium chloride under various conditions .

Scientific Research Applications

Synthesis and Polymerization

  • Grignard Reactions : A study by Yin and Zhang (2002) used a Grignard reaction involving 4-methoxybenzylmagnesium chloride to synthesize a compound with chiral centers and hydroxyl groups, demonstrating the utility of 4-Ethoxybenzylmagnesium chloride in creating complex molecules with potential applications in organic synthesis (Q. Yin & Wenqin Zhang, 2002).

  • Polymerization Studies : Research by Zhang and Ruckenstein (1999) highlights the use of a derivative of 4-Ethoxybenzylmagnesium chloride in the anionic polymerization of a novel bifunctional monomer, leading to the creation of functional polymers and amphiphilic block copolymers (Hongming Zhang & E. Ruckenstein, 1999).

Organic Chemistry and Catalysis

  • Solvolysis Studies : A study on the solvolysis of 4-methoxybenzyl chloride, a related compound, provided insights into the kinetics and mechanisms of these reactions, relevant for understanding the behavior of 4-Ethoxybenzylmagnesium chloride in similar contexts (Kwang‐ting Liu, Y. Duann, & Su-Jiun Hou, 1998).

  • Catalysis in Coupling Reactions : Research by Bonnet et al. (2002) demonstrated the utility of arylmagnesium halides, similar to 4-Ethoxybenzylmagnesium chloride, in palladium-catalyzed cross-coupling reactions to synthesize substituted pyridines, quinolines, and diazines, indicating potential applications in catalysis and synthesis of complex organic molecules (V. Bonnet, F. Mongin, F. Trécourt, G. Quéguiner, & P. Knochel, 2002).

Material Science and Surface Chemistry

  • Surface Chemistry Applications : Xu, Kang, and Neoh (2005) explored the UV-induced coupling of 4-vinylbenzyl chloride with silicon surfaces, suggesting potential applications of 4-Ethoxybenzylmagnesium chloride in creating polymer-silicon hybrids, which could be significant in the field of material science (F. Xu, E. Kang, & K. Neoh, 2005).

Safety And Hazards

The safety data sheet for 4-Ethoxybenzylmagnesium chloride indicates that it may cause an allergic skin reaction and is harmful if swallowed, in contact with skin, or if inhaled . It is classified as Acute Tox. 4 Oral, Carc. 2, Eye Dam. 1, Flam. Liq. 2, Skin Irrit. 2, STOT SE 3 .

properties

IUPAC Name

magnesium;1-ethoxy-4-methanidylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.ClH.Mg/c1-3-10-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRABJSYGTMMMMK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxybenzylmagnesium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AKJ BEJ - 1967 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 67-7993 / BEJ, Asit Kumar Jahorlal, 1938POTENTIAL PSYCHOTROPIC PHENOLIC 1-BENZYLHYDROISOQUINOLINES. The …
Number of citations: 2 search.proquest.com

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